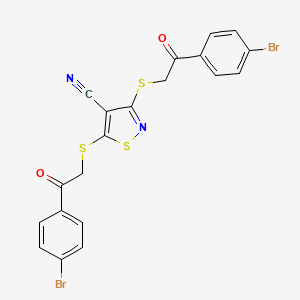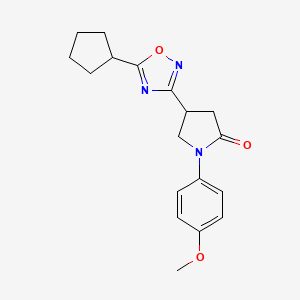![molecular formula C21H21N5O3S B2698452 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1052615-74-3](/img/structure/B2698452.png)
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, an ethylphenyl group, and a methylthio phenyl group. These groups could potentially confer interesting chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the ethylphenyl and methylthio phenyl groups. The exact synthesis route would depend on the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolo[3,4-d][1,2,3]triazole ring system is a fused ring structure that could potentially confer rigidity to the molecule. The ethylphenyl and methylthio phenyl groups are likely to be attached to this ring system .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring suggests that it might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .科学的研究の応用
Synthesis Techniques and Chemical Reactivity
Research has developed methods for the synthesis of various heterocycles incorporating thiadiazole and triazole moieties, demonstrating the chemical reactivity and versatility of these compounds in creating diverse and complex structures. For instance, the study on the synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction highlights innovative approaches to generating compounds with potential antioxidant activities, illustrating the adaptability of triazole chemistry in synthesizing compounds with desirable properties (DA Cunha Lima et al., 2021).
Biological Activities
Compounds incorporating the thiadiazole and triazole structures have been assessed for their biological activities, including antimicrobial and insecticidal properties. For example, the synthesis and insecticidal assessment of heterocycles against the cotton leafworm reveal the potential of these compounds in developing new agrochemical agents (Fadda et al., 2017). Additionally, studies on the antimicrobial activities of triazole derivatives further demonstrate the biomedical relevance of these compounds, suggesting their utility in addressing microbial resistance (Bektaş et al., 2007).
Material Science and Drug Design
Research into the synthetic applications of aryl radical building blocks for cyclization onto azoles and the development of novel compounds for potential use in material science and drug design underscores the contribution of these chemical structures to advancing technology and healthcare solutions. The exploration of triazole-based compounds for their potential in creating new materials or as drug candidates exemplifies the intersection of organic chemistry with practical applications (Allin et al., 2005).
将来の方向性
特性
IUPAC Name |
2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-3-13-7-9-15(10-8-13)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-14-5-4-6-16(11-14)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHXYGHTYLAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)


![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)






![7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2698391.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)